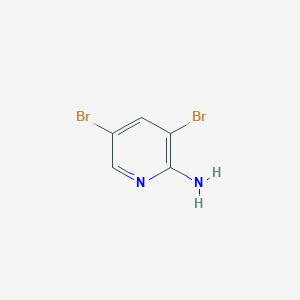

2-氨基-3,5-二溴吡啶

描述

Synthesis Analysis

The synthesis of brominated pyridines, including 2-amino-3,5-dibromopyridine, can involve direct bromination of pyridine derivatives or more complex routes involving intermediate compounds. A straightforward synthesis method reported for related compounds involves the selective bromination of 2,2′-bipyridine derivatives (Romero & Ziessel, 1995). This methodology could potentially be adapted for the synthesis of 2-amino-3,5-dibromopyridine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Molecular and crystal structure analyses of similar brominated pyridine compounds, such as 2-aminopyridinium derivatives, reveal complex interactions including hydrogen bonding and non-covalent interactions. These structural analyses are crucial for understanding the reactivity and properties of these compounds (Luque et al., 1997).

Chemical Reactions and Properties

2-Amino-3,5-dibromopyridine participates in various chemical reactions, leveraging its amino group and reactive bromine atoms. These reactions include coupling reactions, nucleophilic substitutions, and as intermediates in the synthesis of complex organic molecules. The bromine atoms particularly enhance its reactivity towards palladium-catalyzed cross-coupling reactions, a crucial methodology in the construction of carbon-carbon bonds (Schwab et al., 2002).

科学研究应用

腺苷受体配体: 基于氨基-3,5-二氰基吡啶骨架的化合物,类似于2-氨基-3,5-二溴吡啶,已被发现是多功能的腺苷受体配体。这些化合物在治疗糖尿病及相关并发症中具有潜在应用(Catarzi et al., 2019)。

生物活性化合物的合成: 一种灵活且普遍适用的合成协议可合成2-氨基吡啶,从而获得生物活性天然产物和药用化合物中有价值的合成目标(Bolliger et al., 2011)。

治疗应用: 通过一步法合成的新型4-酰基-2-氨基-3,5-二氰基-6-硫代吡啶显示出在制药、生物学和药学领域具有潜在的治疗应用(Grigor’ev et al., 2015)。

抗菌药物: 2-氨基-4-芳基-3,5-二氰基-6-硫代吡啶显示出作为新型抗菌药物的潜力。它们的抗菌活性取决于它们的结构和对细菌脂多糖的影响(Koszelewski et al., 2021)。

朊病治疗: 基于2-氨基吡啶-3,5-二氰基的化合物显示出对朊复制的改善生物活性,并具有适合评估在朊病动物模型中的药代动力学特性(May et al., 2007)。

化学复合物形成: 2-氨基吡啶及其衍生物与碘形成复合物,可能形成一个环配位的含碘复合物(Saldabol, 1975)。

生物活性合成: 通过伪四组分反应合成2-氨基-3,5-二氰基-6-硫代吡啶显示出对生物活性化合物有希望的趋势(Akhmadiev et al., 2021)。

化学反应和合成: 各种研究集中在合成和涉及2-氨基-3,5-二溴吡啶及其衍生物的化学反应上,显示出它们在创建复杂分子结构和具有潜在药用应用的化合物中的重要性(e.g., Streef & Hertog, 2010; Schwab et al., 2002)。

安全和危害

未来方向

While specific future directions for 2-amino-3,5-dibromopyridine were not found in the search results, it is known that substituted aminopyridines, such as 2-amino-3,5-dibromopyridine, have biological activity and can inhibit protein-protein interactions . This suggests potential future research directions in the field of medicinal chemistry and drug discovery.

作用机制

Target of Action

It’s known that substituted aminopyridines possess biological activity and can act as k+ and ca2+ channel inhibitors .

Mode of Action

It’s known that aminopyridines, in general, can interact with their targets by forming complexes .

Biochemical Pathways

Given its potential role as a k+ and ca2+ channel inhibitor, it may influence pathways related to ion transport .

Pharmacokinetics

It’s suggested that the compound has high gi absorption and is bbb permeant .

Result of Action

It’s known that aminopyridines can have a variety of effects depending on their specific targets and the nature of their interactions .

Action Environment

It’s recommended to store the compound under inert gas and in a cool, dark place, suggesting that exposure to oxygen and light may affect its stability .

属性

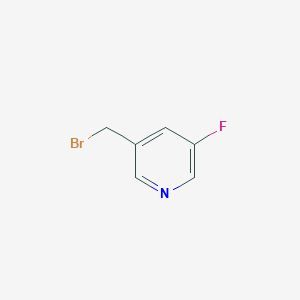

IUPAC Name |

3,5-dibromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMJWMSWJSACSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188990 | |

| Record name | 3,5-Dibromo-2-pyridylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35486-42-1 | |

| Record name | 2-Amino-3,5-dibromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35486-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-pyridylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035486421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35486-42-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dibromo-2-pyridylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-2-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 2-amino-3,5-dibromopyridine in organic synthesis?

A1: 2-Amino-3,5-dibromopyridine serves as a crucial building block in organic synthesis. Its reactivity stems from the presence of two bromine atoms, which can be readily substituted in various reactions. This makes it a valuable precursor for synthesizing:

- Complex heterocyclic compounds: It acts as a starting material in the synthesis of pyrrole-annulated coumarin, quinolone, and 7-aza-indole derivatives via palladium-catalyzed reactions. []

- Imidazopyridine derivatives: Microwave-assisted double Suzuki-Miyaura cross-coupling reactions utilize this compound to create potentially bioactive imidazopyridine derivatives. []

- Polymers: It serves as a precursor for synthesizing polymers with specific properties. []

Q2: What is a notable characteristic of the bromination reaction used to synthesize 2-amino-3,5-dibromopyridine?

A: The bromination of 2-aminopyridine exhibits significant differences depending on the reaction conditions. While bromination at room temperature primarily yields 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine, conducting the reaction in the gas phase at 500°C leads to a more complex mixture. [] This high-temperature reaction produces various mono-, di-, and even tribrominated aminopyridines, showcasing the impact of reaction conditions on product distribution.

Q3: Are there alternative synthetic routes to produce 2-amino-3,5-dibromopyridine?

A: Yes, a recent synthetic method utilizes milder reaction conditions. This method involves reacting 2-amino-5-bromopyridine with N-chlorosuccinimide in a suitable solvent. [] This approach offers several advantages:

Q4: Has the coordination chemistry of 2-amino-3,5-dibromopyridine been explored?

A: Yes, research has explored the coordination chemistry of 2-amino-3,5-dibromopyridine. A Schiff base ligand was synthesized by condensing 2-amino-3,5-dibromopyridine with 5-bromosalicylaldehyde. This ligand was then used to form coordination complexes with various transition metals, including Ni2+, Mn2+, Cu2+, and Co2+. These complexes were characterized using spectroscopic techniques (IR, UV-Vis), electrical conductivity measurements, and melting point determination. [] This research highlights the potential of 2-amino-3,5-dibromopyridine as a building block for creating metal complexes with potential applications in various fields.

Q5: Are there any studies on the interactions of 2-aminopyridine derivatives, including potentially 2-amino-3,5-dibromopyridine, with iodine?

A: While the provided research abstracts don't offer specific details on 2-amino-3,5-dibromopyridine and iodine interactions, there are studies investigating complexes formed between 2-aminopyridine and its substituted derivatives with iodine. [] This suggests a potential research avenue to explore the specific interactions between 2-amino-3,5-dibromopyridine and iodine, which might offer valuable insights into its chemical behavior and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B40287.png)